1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol
Overview
Description
1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol is a useful research compound. Its molecular formula is C12H23NO and its molecular weight is 197.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Azetidines, the class of compounds to which it belongs, are known to be immensely reactive and have significant importance in medicinal chemistry .
Mode of Action
Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry, and they represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
Biochemical Pathways
It’s worth noting that azetidines are used as linkers in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . These are two significant biochemical pathways where azetidines play a crucial role.
Result of Action
As mentioned earlier, azetidines are used in the synthesis of ADCs and PROTACs , which are designed to selectively target and degrade disease-causing proteins in cells.
Action Environment
It’s worth noting that the compound should be stored in a sealed container, away from fire sources and oxidizers, and handled with protective gloves and goggles .
Biochemical Analysis
Biochemical Properties
1-(3,3,5-Trimethylcyclohexyl)azetidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a PROTAC linker for targeted protein degradation . These interactions are crucial for its function in biochemical processes, where it facilitates the conjugation of cytotoxic agents to antibodies or the degradation of target proteins through the ubiquitin-proteasome system.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound’s impact on cellular processes makes it a valuable tool in cancer research and potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on target proteins, leading to their degradation via the ubiquitin-proteasome system . Additionally, its role as a tubulin polymerization inhibitor highlights its potential as an anticancer agent by disrupting microtubule dynamics and inducing cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as 4°C in sealed storage away from moisture . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of tubulin polymerization and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target proteins and induces desired cellular responses without significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as off-target interactions and systemic toxicity . Understanding the dosage-dependent effects is crucial for optimizing its therapeutic potential and minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. It undergoes metabolic transformations that influence its activity and efficacy. For instance, its role as a PROTAC linker involves interactions with E3 ubiquitin ligases and target proteins, facilitating the degradation of specific proteins . These metabolic pathways are essential for its function in targeted protein degradation and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is distributed to various cellular compartments, where it exerts its effects on target proteins and cellular processes . The compound’s localization and accumulation within cells are critical factors determining its efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its role in targeted protein degradation and other biochemical processes.
Properties
IUPAC Name |
1-(3,3,5-trimethylcyclohexyl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-9-4-10(6-12(2,3)5-9)13-7-11(14)8-13/h9-11,14H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUFZEHNCIRJMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.